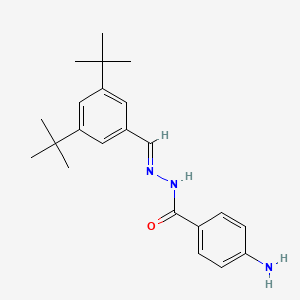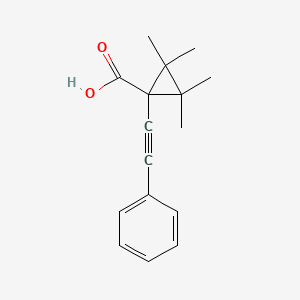
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many anticancer drugs. This compound binds to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The antimicrobial activity of this compound has been demonstrated against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been extensively studied, and its mechanism of action has been well characterized. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of this compound in vivo has not been fully characterized, which limits its potential for clinical applications.
Zukünftige Richtungen
For the research on 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile include the development of more efficient synthesis methods to improve the yield of the product. Additionally, the in vivo toxicity of this compound needs to be fully characterized to determine its potential for clinical applications. Further studies are also needed to explore the potential of this compound as a treatment for inflammatory diseases and to investigate its antimicrobial activity against a broader range of bacterial and fungal strains. Finally, the development of novel derivatives of this compound with improved solubility and potency could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde and 4-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-(3-fluorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which results in cell cycle arrest and apoptosis.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3-fluorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-3-1-2-11(9-14)8-13(10-17)12-4-6-15(7-5-12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKWBVYOCDINT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)


